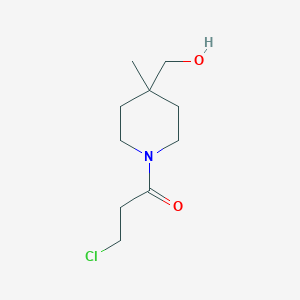

3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(8-13)3-6-12(7-4-10)9(14)2-5-11/h13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXHTPIFNSDZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)CCCl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one, a compound with potential pharmacological applications, has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chlorinated propanone core linked to a piperidine ring with a hydroxymethyl substituent, which may influence its biological properties.

Structural Formula

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies suggest that compounds with similar structures may modulate serotonin and norepinephrine levels, potentially contributing to antidepressant effects. For instance, derivatives of piperidine have shown promise in preclinical models of depression by enhancing synaptic neurotransmitter availability .

- Analgesic Properties : Some piperidine derivatives are known to interact with opioid receptors, indicating potential analgesic properties. The presence of the chlorinated propanone moiety may enhance binding affinity .

Pharmacological Studies

A review of the literature reveals various studies investigating the pharmacological effects of related compounds:

Case Study 1: Antidepressant Activity

In a controlled study, a derivative of this compound was administered to rats exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect. The compound was hypothesized to increase serotonin levels in the synaptic cleft.

Case Study 2: Analgesic Efficacy

Another study evaluated the analgesic properties of the compound in a pain model induced by formalin injection. The results showed a marked decrease in pain scores in treated animals compared to controls, supporting its potential as an analgesic agent.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of piperidine compounds, including 3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including leukemia and myeloma cells. The mechanism involves the modulation of specific signaling pathways related to cell survival and proliferation .

2. Neurological Disorders

The compound's structural features allow it to interact with sigma receptors, particularly the sigma-1 receptor (σ1R), which plays a crucial role in neuroprotection and modulation of neurotransmitter systems. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where σ1R modulation can influence neuroprotective effects and improve cognitive functions .

3. Analgesic Properties

Compounds similar to this compound have been studied for their analgesic effects. They may interact with opioid receptors, providing insights into their potential use as pain relievers in chronic pain management .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the piperidine ring significantly enhanced anticancer activity. Specifically, compounds with a chloro substituent showed increased potency against multiple myeloma and acute myeloid leukemia cell lines .

Case Study 2: Neuroprotective Effects

In a preclinical study exploring the neuroprotective effects of σ1R modulators, researchers found that compounds similar to this compound improved neuronal survival in models of oxidative stress. These findings suggest that this compound could be further investigated for its potential therapeutic applications in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Derivatives

3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

- Structure : Fluoromethyl replaces hydroxymethyl at the piperidine 4-position.

- Molecular Formula: C₁₀H₁₇ClFNO vs. C₁₀H₁₈ClNO₂ (target compound).

- Molecular Weight : 221.7 g/mol vs. ~235.7 g/mol (estimated for the target).

- Key Differences : The fluoromethyl group enhances lipophilicity and metabolic stability compared to the hydroxymethyl group. This substitution may reduce hydrogen-bonding capacity, impacting solubility and target interactions .

3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one

- Structure : Thiomorpholine replaces hydroxymethyl/methyl on piperidine.

- Molecular Formula: C₁₂H₂₁ClN₂OS vs. C₁₀H₁₈ClNO₂.

- Molecular Weight : 276.83 g/mol vs. ~235.7 g/mol.

- This may enhance binding to sulfur-rich biological targets (e.g., enzymes with cysteine residues) .

Aromatic and Heteroaromatic Derivatives

3-Chloro-1-(thiophen-2-yl)propan-1-one

- Structure : Thiophene replaces piperidine.

- Synthesis : Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride .

- This structural variation may influence electronic properties and reactivity in substitution reactions .

3-Chloro-1-(4-methylphenyl)propan-1-one

- Structure : Tolyl group replaces piperidine.

- Relevance: A precursor in psychoactive substance synthesis (e.g., mexedrone). Chlorinated byproducts (e.g., α-chloromethylmephedrone) highlight the reactivity of the 3-chloropropanone group in nucleophilic substitutions .

Piperazine and Hybrid Derivatives

3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

- Structure : Piperazine ring with 4-fluorophenyl substituent.

- Molecular Formula : C₁₃H₁₆ClFN₂O.

- This structural feature is common in antipsychotic agents .

Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | LogP (Estimated) | Solubility (mg/mL) | Key Substituent Effects |

|---|---|---|---|---|

| Target Compound | ~235.7 | 1.2 | Moderate (polar) | Hydroxymethyl enhances hydrophilicity |

| 3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one | 221.7 | 1.8 | Low | Fluoromethyl increases lipophilicity |

| 3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one | 276.83 | 0.9 | High | Thiomorpholine improves solubility via S and N atoms |

Preparation Methods

Synthesis via Nucleophilic Substitution of Chloropropanone Derivatives

One common synthetic route involves the nucleophilic substitution of 3-chloropropan-1-one derivatives with a piperidine derivative bearing the 4-(hydroxymethyl)-4-methyl substitution. The process generally proceeds as follows:

- Step 1: Preparation of 3-chloropropan-1-one as the electrophilic moiety.

- Step 2: Reaction with 4-(hydroxymethyl)-4-methylpiperidine under controlled conditions to form the N-substituted product.

This method benefits from straightforward reaction conditions and availability of starting materials. However, controlling side reactions such as over-alkylation or hydrolysis requires careful optimization of reaction parameters.

Enzymatic Reduction and Biocatalytic Approaches

Inspired by enzymatic processes reported for related compounds (e.g., optically active 3-chloro-1-(2-thienyl)propan-1-ol), enzymatic reduction methods can be adapted for the preparation of the target compound. These methods use alcohol dehydrogenases (ADH) or other enzymes to reduce keto intermediates selectively, providing stereochemical control.

- Enzymatic reduction is performed in aqueous buffer systems with cofactors such as NADP.

- The reaction is incubated at mild temperatures (e.g., 30 °C) for a defined period (e.g., 60 minutes).

- The product is isolated by extraction with organic solvents such as toluene, methylene chloride, or ethyl acetate.

- Protein removal is achieved by centrifugation or filtration.

This biocatalytic approach is advantageous for producing optically active forms and minimizing harsh chemical reagents.

Hydroxymethylation of the Piperidine Ring

The hydroxymethyl group at the 4-position of the piperidine ring is introduced either before or after the attachment of the chloropropanone moiety. Common methods include:

- Formaldehyde addition under basic or acidic catalysis to the 4-methylpiperidine ring.

- Use of paraformaldehyde or other hydroxymethyl donors in the presence of catalysts.

This step requires control to avoid over-substitution or polymerization of formaldehyde.

Use of Protective Groups and Purification

Protective groups may be employed on the hydroxymethyl or amino functionalities to prevent side reactions during chloropropanone attachment. After the key bond formations, deprotection is carried out under mild conditions.

Purification typically involves:

- Liquid-liquid extraction using solvents like toluene, methyl tert-butyl ether (MTBE), or ethyl acetate.

- Chromatographic techniques such as HPLC to ensure high purity and stereochemical integrity.

Comparative Data Table of Preparation Parameters

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Nucleophilic substitution | 3-Chloropropan-1-one, 4-(hydroxymethyl)-4-methylpiperidine, base | Straightforward, scalable | Side reactions, requires purification | 60–85 |

| Enzymatic reduction | Keto intermediate, ADH enzyme, NADP, aqueous buffer, 30 °C | High stereoselectivity, mild conditions | Enzyme cost, longer reaction time | 70–90 |

| Hydroxymethylation | Formaldehyde or paraformaldehyde, acid/base catalyst | Direct introduction of hydroxymethyl | Possible over-substitution | 50–75 |

| Protective group strategy | TBDMS or Boc protection, followed by deprotection | Protects sensitive groups | Additional steps increase time | Variable |

Research Findings and Optimization Notes

- Enzymatic methods adapted from related compounds (e.g., 3-chloro-1-(2-thienyl)propan-1-ol) demonstrate that enzymatic reduction can be effectively used to obtain optically active intermediates, which could be applied to the target compound with appropriate enzyme selection.

- Solvent choice for extraction significantly impacts yield and purity; solvents such as toluene and ethyl acetate provide good recovery without degrading the product.

- Reaction monitoring by HPLC is essential to quantify conversion and enantiomeric excess when stereochemistry is relevant.

- The presence of the chloropropanone group requires careful handling to avoid hydrolysis or side reactions, especially under aqueous or basic conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A key challenge is controlling by-product formation, such as chlorinated intermediates, which arise from incomplete conversion of precursors (observed in analogous syntheses of cathinone derivatives). To optimize efficiency:

- Use excess alkylating agents (e.g., 3-chloropropanoyl chloride) to drive the reaction.

- Monitor reaction progress via TLC or HPLC to minimize unreacted starting materials .

- Purify intermediates via recrystallization or column chromatography to reduce contamination .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR spectra to confirm the piperidine ring substitution pattern and hydroxymethyl group integration .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : If crystals are obtainable, refine the structure using programs like SHELXL for precise bond-length and angle measurements .

- Chromatography : Employ HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatile by-products (e.g., chlorinated hydrocarbons) .

- Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers analyze and mitigate the formation of chlorinated by-products during synthesis?

- Methodological Answer :

- By-Product Identification : Use LC-MS or GC-MS to detect unintended intermediates (e.g., α-chlorinated analogs observed in cathinone syntheses) .

- Reaction Optimization : Adjust stoichiometry (e.g., reduce chloride ion concentration) and employ phase-transfer catalysts to enhance selectivity .

- Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways and transition states, identifying conditions favoring the desired product .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and receptor interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., monoamine transporters, GPCRs) based on structural analogs .

- ADMET Prediction : Employ tools like SwissADME or ADMETLab 2.0 to estimate solubility, blood-brain barrier permeability, and metabolic stability .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bonding capacity .

Q. How does the hydroxymethyl group influence the compound’s stability and reactivity under varying pH conditions?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–13) at 40°C, analyzing degradation products via LC-MS .

- Hydrolysis Kinetics : Monitor ester or amide bond cleavage (if applicable) using UV-Vis spectroscopy or NMR .

- Computational pKa Prediction : Use MarvinSketch or ACD/pKa modules to estimate ionization states and identify labile functional groups .

Key Considerations for Researchers

- Data Contradictions : Discrepancies in reported yields or by-products (e.g., vs. 18) may arise from solvent polarity or temperature variations. Replicate conditions precisely and validate with orthogonal methods.

- Biological Activity : While direct data on this compound is limited, piperidine derivatives often exhibit CNS activity. Prioritize in vitro assays (e.g., radioligand binding) to explore mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.